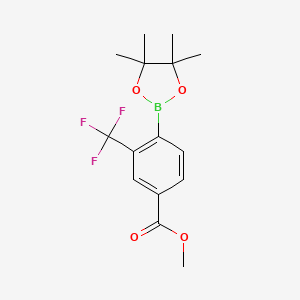

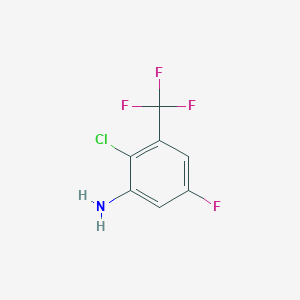

2-Chloro-5-fluoro-3-(trifluoromethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

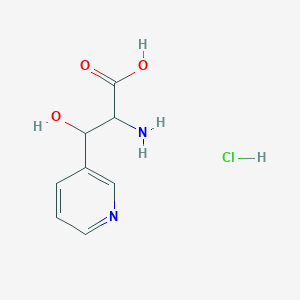

2-Chloro-5-(trifluoromethyl)aniline is a laboratory chemical . It is also known by the synonyms 6-Chloro-$1,$1,$1-trifluoro-m-toluidine and C.I. 37050 . The CAS number for this compound is 121-50-6 .

Molecular Structure Analysis

The linear formula of 2-Chloro-5-(trifluoromethyl)aniline is ClC6H3(CF3)NH2 . The molecular weight is 195.57 . The SMILES string representation is Nc1cc(ccc1Cl)C(F)(F)F .Physical And Chemical Properties Analysis

The refractive index of 2-Chloro-5-(trifluoromethyl)aniline is n20/D 1.499 (lit.) . The density is 1.428 g/mL at 25 °C (lit.) .Scientific Research Applications

Organic Synthesis and Material Science

2-Chloro-5-fluoro-3-(trifluoromethyl)aniline serves as a versatile building block in organic synthesis, contributing to the development of diverse organic compounds and materials. A study by Yong Wu et al. (2021) demonstrates its application as a monodentate transient directing group in Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This process enables efficient and selective synthesis of quinazoline and fused isoindolinone scaffolds, highlighting its significance in facilitating complex organic transformations (Wu et al., 2021).

Fluorinated Compounds in Drug Discovery

Fluorinated anilines, including derivatives similar to 2-Chloro-5-fluoro-3-(trifluoromethyl)aniline, are integral in the design and synthesis of new pharmaceuticals due to their ability to enhance the chemical and metabolic stability of drug molecules. A review by X. Shao et al. (2015) discusses the role of trifluoromethylthiolated compounds in drug discovery, where such fluorinated anilines are utilized for their lipophilicity and electron-withdrawing properties, crucial for improving cell-membrane permeability (Shao et al., 2015).

Photoredox Catalysis

In the realm of photoredox catalysis, 2-Chloro-5-fluoro-3-(trifluoromethyl)aniline-related compounds participate in radical trifluoromethylation reactions. Research by J. Xie et al. (2014) introduces a visible-light-induced radical trifluoromethylation of free anilines using the Togni reagent, paving the way for the synthesis of valuable fluorine-containing molecules and heterocyclic compounds. This method offers an economical and efficient approach to accessing trifluoromethylated anilines, underscoring the importance of fluorinated anilines in synthesizing fluorine-rich compounds (Xie et al., 2014).

Environmental and Analytical Chemistry

In analytical chemistry, derivatives of 2-Chloro-5-fluoro-3-(trifluoromethyl)aniline are used for detecting anilines and their derivatives in environmental waters. A study by D. Djozan and M. A. Faraj-Zadeh (1995) employs fluorescamine for pre-column derivatization of anilines, facilitating their sensitive and selective detection in water samples at nanogram levels. This application is crucial for monitoring water quality and assessing the environmental impact of aniline derivatives (Djozan & Faraj-Zadeh, 1995).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is combustible, harmful if swallowed, in contact with skin or if inhaled, and causes skin and eye irritation . It is advised to use this chemical only outdoors or in a well-ventilated area, and to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name |

2-chloro-5-fluoro-3-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF4N/c8-6-4(7(10,11)12)1-3(9)2-5(6)13/h1-2H,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQADMWPLDPPKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-N2-{1-[3-(propan-2-yloxy)phenyl]ethyl}pyridine-2,5-dicarboxamide](/img/structure/B2981651.png)

![Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2981659.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-5-bromonicotinamide](/img/structure/B2981665.png)

![2-[2-(2-chlorophenoxy)acetyl]-N-(4-nitrophenyl)-1-hydrazinecarbothioamide](/img/structure/B2981666.png)